molecular formula C7H5NO4 B564997 2,5-Pyridinedicarboxylic Acid-d3 CAS No. 1246820-77-8

2,5-Pyridinedicarboxylic Acid-d3

Cat. No.: B564997
CAS No.: 1246820-77-8
M. Wt: 170.138
InChI Key: LVPMIMZXDYBCDF-CBYSEHNBSA-N
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Description

2,5-Pyridinedicarboxylic Acid-d3, also known as isocinchomeronic acid-d3, is a deuterated form of 2,5-pyridinedicarboxylic acid. This compound is a derivative of pyridine with two carboxyl groups positioned at the 2 and 5 locations on the pyridine ring. The deuterium labeling (d3) indicates the presence of three deuterium atoms, which are isotopes of hydrogen. This labeling is often used in scientific research to trace and study the compound’s behavior in various reactions and environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Pyridinedicarboxylic Acid-d3 typically involves the deuteration of 2,5-pyridinedicarboxylic acid. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents or solvents under specific conditions. For instance, the compound can be synthesized by reacting 2,5-pyridinedicarboxylic acid with deuterated water (D2O) in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to ensure high purity and yield. The process often includes steps such as purification through crystallization or chromatography to remove any non-deuterated impurities .

Chemical Reactions Analysis

Types of Reactions: 2,5-Pyridinedicarboxylic Acid-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine dicarboxylic acid derivatives, while reduction can produce pyridine alcohols .

Mechanism of Action

The mechanism of action of 2,5-Pyridinedicarboxylic Acid-d3 involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a highly selective inhibitor of D-dopachrome tautomerase, an enzyme involved in various biological processes. The compound binds to the active site of the enzyme, blocking its activity and thereby affecting the associated pathways .

Comparison with Similar Compounds

Comparison: 2,5-Pyridinedicarboxylic Acid-d3 is unique due to its deuterium labeling, which makes it particularly useful in tracing studies and understanding reaction mechanisms. Compared to its non-deuterated counterparts, it provides more detailed insights into the behavior of the compound in various environments and reactions .

Properties

IUPAC Name

3,4,6-trideuteriopyridine-2,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO4/c9-6(10)4-1-2-5(7(11)12)8-3-4/h1-3H,(H,9,10)(H,11,12)/i1D,2D,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPMIMZXDYBCDF-CBYSEHNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=NC(=C1C(=O)O)[2H])C(=O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676122
Record name (~2~H_3_)Pyridine-2,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246820-77-8
Record name (~2~H_3_)Pyridine-2,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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